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Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is traditionally known for

its role in nociception. However, emerging evidence has implicated Nav1.8 in cardiac

electrophysiology, particularly under pathological conditions. While typically expressed at low to

absent levels in healthy cardiomyocytes, Nav1.8 has been identified in intracardiac neurons

and its expression is reportedly upregulated in diseased states such as cardiac hypertrophy

and heart failure.[1][2][3] In these conditions, Nav1.8 appears to contribute to the late sodium

current (INaL), which is a key factor in arrhythmogenesis.[1][4] Selective inhibitors of Nav1.8,

such as A-803467 and PF-01247324, serve as critical tools to investigate the functional role of

this channel in the heart. These application notes provide a comprehensive overview and

detailed protocols for utilizing selective Nav1.8 inhibitors in cardiac electrophysiology research.

Principle of Action
Selective Nav1.8 inhibitors are small molecules designed to specifically block the pore of the

Nav1.8 channel, thereby preventing the influx of sodium ions.[2] This blockade can modulate

neuronal firing rates and reduce the pathological late sodium current in cardiomyocytes where

Nav1.8 is expressed.[5][6][7] The state-dependent binding of these inhibitors, often showing

higher affinity for the inactivated state of the channel, allows for targeted modulation of channel

activity.[8]
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Data Presentation: Effects of Selective Nav1.8
Inhibition
The following tables summarize the reported effects of selective Nav1.8 inhibitors on various

cardiac preparations.

Table 1: Electrophysiological Effects of A-803467 on Different Cardiac and Neuronal Cell Types
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Cell Type Preparation Concentration
Observed
Effect

Reference

Murine

Intracardiac

Neurons

Isolated Cells 0.5–2 µmol/L

Significantly

reduced INa

density and

action potential

firing frequency.

[5][6][9]

Murine

Ventricular

Myocytes

Isolated Cells 0.5–2 µmol/L

No effect on INa

density, gating

kinetics, or action

potential

upstroke velocity.

[5][6][9]

Human

Hypertrophied

Cardiomyocytes

Myocardial

Tissue
30 nM

Significantly

reduced the

prominent INaL

and shortened

action potential

duration.

[1]

Human Failing

Cardiomyocytes

Myocardial

Tissue
Submicromolar

Reduced the

integral of INaL

current by 50-

60% and

shortened action

potentials.

[4]

Rabbit Left

Ventricular CMs
Isolated Cells Not Specified

Slight shortening

of the action

potential duration

(APD).

[10]

Human Left Atrial

CMs
Isolated Cells Not Specified

No effect on

APD.
[10]

hiPSC-CMs Cultured Cells Not Specified
Slight shortening

of the APD.
[10]
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Table 2: Effects of Nav1.8 Inhibition on Sarcoplasmic Reticulum Ca2+ Handling in Diseased

Cardiomyocytes

Cell Type Inhibitor Concentration
Observed
Effect

Reference

Human

Hypertrophied

Cardiomyocytes

A-803467 or PF-

01247324

30 nM (A-

803467), 1 µM

(PF-01247324)

50% decrease in

proarrhythmic

diastolic

sarcoplasmic

reticulum (SR)-

Ca2+ leak and

SR-Ca2+ spark

frequency.

[1]

Human Failing

Cardiomyocytes

A-803467 or PF-

01247324
Submicromolar

Reduced Ca2+

spark frequency

and cellular

arrhythmic

events.

[4]

Human and

Mouse Failing

Cardiomyocytes

PF-01247324 or

A-803467
Not Specified

Reduction of

augmented INaL

and spontaneous

diastolic SR-

Ca2+ release.

[11]
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Caption: Proposed mechanism of Nav1.8 contribution to arrhythmogenesis in diseased

cardiomyocytes.
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Caption: General experimental workflow for studying the effects of Nav1.8 inhibitors.

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Late
Sodium Current (INaL) in Isolated Cardiomyocytes
Objective: To measure the effect of a selective Nav1.8 inhibitor on INaL in cardiomyocytes.

Materials:
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Isolated ventricular cardiomyocytes (e.g., from a model of cardiac hypertrophy).

Patch-clamp rig with amplifier and data acquisition system.

Borosilicate glass capillaries for pipette fabrication.

External solution (in mM): 140 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with

CsOH).

Selective Nav1.8 inhibitor (e.g., A-803467) stock solution.

Procedure:

Prepare external and internal solutions.

Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.

Isolate cardiomyocytes using standard enzymatic digestion protocols.

Transfer isolated cells to the recording chamber on the microscope stage and perfuse with

external solution.

Establish a whole-cell patch-clamp configuration on a selected cardiomyocyte.

Record baseline INaL using a voltage-clamp protocol. A typical protocol involves a

depolarizing step to -20 mV for 200-500 ms from a holding potential of -120 mV.

Perfuse the chamber with the external solution containing the selective Nav1.8 inhibitor at

the desired concentration (e.g., 30 nM A-803467).

Allow for drug equilibration for 5-10 minutes.

Record INaL again in the presence of the inhibitor using the same voltage-clamp protocol.
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Analyze the data by measuring the peak and sustained components of the inward current

before and after drug application.

Protocol 2: Action Potential Recording in Isolated
Cardiomyocytes or Intracardiac Neurons
Objective: To determine the effect of a selective Nav1.8 inhibitor on action potential duration

(APD) in cardiomyocytes or firing frequency in intracardiac neurons.

Materials:

Isolated cardiomyocytes or intracardiac neurons.

Patch-clamp rig in current-clamp mode.

External solution (Tyrode's solution for cardiomyocytes).

Internal solution (K+-based for preserving action potential).

Selective Nav1.8 inhibitor.

Procedure:

Follow steps 1-5 from Protocol 1 to establish a whole-cell configuration.

Switch the amplifier to current-clamp mode.

For cardiomyocytes, elicit action potentials by injecting a short (2-5 ms) suprathreshold

depolarizing current pulse. Record a stable baseline of action potentials.

For intracardiac neurons, record spontaneous or evoked action potential firing.

Perfuse the chamber with the external solution containing the selective Nav1.8 inhibitor.

After drug equilibration, record action potentials again.

Analyze the data by measuring APD at 50% and 90% repolarization (APD50 and APD90) for

cardiomyocytes, and the action potential firing frequency for neurons, before and after drug
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application.

Protocol 3: Confocal Calcium Imaging of SR Ca2+
Sparks
Objective: To assess the effect of a selective Nav1.8 inhibitor on diastolic SR Ca2+ release

events (sparks).

Materials:

Isolated cardiomyocytes.

Confocal microscope equipped for live-cell imaging.

Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

External solution (Tyrode's solution).

Selective Nav1.8 inhibitor.

Procedure:

Isolate cardiomyocytes and allow them to adhere to laminin-coated coverslips.

Load the cells with Fluo-4 AM by incubating them in Tyrode's solution containing the dye.

Wash the cells to remove excess dye and transfer the coverslip to the imaging chamber on

the microscope.

Acquire baseline line-scan images of diastolic Ca2+ sparks in quiescent cardiomyocytes.

Perfuse the chamber with Tyrode's solution containing the selective Nav1.8 inhibitor.

After drug equilibration, acquire line-scan images again from different cells or the same cells

if possible.

Analyze the images to determine the frequency, amplitude, and spatial width of Ca2+ sparks

before and after drug application.
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Conclusion
The study of Nav1.8 in the cardiac context is a rapidly evolving field. Selective inhibitors are

indispensable tools for elucidating the channel's role in both the neural control of heart rhythm

and its direct contribution to cardiomyocyte electrophysiology in disease. The protocols and

data presented here provide a framework for researchers to design and execute experiments

aimed at further understanding and potentially targeting Nav1.8 for novel antiarrhythmic

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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